molecular formula C5H9NO4 B585975 L-Glutamic Acid-13C5,15N CAS No. 1202063-56-6

L-Glutamic Acid-13C5,15N

Cat. No.: B585975
CAS No.: 1202063-56-6
M. Wt: 153.085
InChI Key: WHUUTDBJXJRKMK-IGIFWJAOSA-N
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Description

L-Glutamic Acid-13C5,15N is a stable isotope-labeled compound of L-glutamic acid, where five carbon atoms are replaced with carbon-13 and one nitrogen atom is replaced with nitrogen-15. This compound is a non-essential amino acid that plays a crucial role in various metabolic pathways. It is widely used in nuclear magnetic resonance (NMR) investigations to study the structure, dynamics, and binding of biological macromolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Glutamic Acid-13C5,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the L-glutamic acid molecule. This can be achieved through microbial fermentation using isotopically labeled substrates or through chemical synthesis. The reaction conditions typically involve maintaining a controlled environment to ensure the incorporation of the isotopes at the desired positions .

Industrial Production Methods: Industrial production of this compound often relies on fermentation processes using genetically modified microorganisms that can incorporate the isotopes into the amino acid. The process involves the use of isotopically labeled glucose and ammonium salts as substrates, followed by purification steps to isolate the labeled amino acid .

Chemical Reactions Analysis

Types of Reactions: L-Glutamic Acid-13C5,15N undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Decarboxylation: Typically requires heat and a decarboxylase enzyme.

    Transamination: Requires an aminotransferase enzyme and a suitable keto acid.

    Oxidation and Reduction: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Major Products:

Scientific Research Applications

L-Glutamic Acid-13C5,15N has a wide range of applications in scientific research:

Mechanism of Action

L-Glutamic Acid-13C5,15N acts as a proton donor and plays a role in various biochemical reactions. Its decarboxylation results in the formation of gamma-aminobutyric acid (GABA), which is a potent neurotransmitter. The compound is involved in the synthesis of proteins and other important biomolecules. It also serves as a precursor for the synthesis of other amino acids and neurotransmitters .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific isotopic labeling, which makes it highly valuable for NMR studies and metabolic research. Its ability to act as a proton donor and its involvement in the formation of gamma-aminobutyric acid (GABA) further distinguish it from other similar compounds .

Properties

CAS No.

1202063-56-6

Molecular Formula

C5H9NO4

Molecular Weight

153.085

IUPAC Name

(2R)-2-azanylpentanedioic acid

InChI

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

WHUUTDBJXJRKMK-IGIFWJAOSA-N

SMILES

C(CC(=O)O)C(C(=O)O)N

Synonyms

(2S)-2-Aminopentanedioic Acid-13C5,15N; 

Origin of Product

United States

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